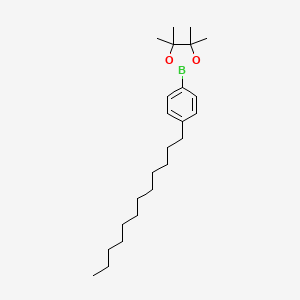

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a 4-dodecylphenyl substituent. The dodecyl chain imparts significant hydrophobicity, making this compound valuable in materials science, particularly in polymer synthesis and supramolecular assemblies . Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in organic chemistry .

Properties

IUPAC Name |

2-(4-dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41BO2/c1-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(20-18-21)25-26-23(2,3)24(4,5)27-25/h17-20H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBRYWISNRIQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

The Miyaura borylation represents the most direct route to aryl boronic esters. For 2-(4-dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this involves reacting 1-bromo-4-dodecylbenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Typical Reaction Conditions

-

Catalyst System : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : KOAc or Et₃N (2.0–3.0 equiv)

-

Solvent : Dioxane or DMF at 80–100°C

-

Yield : 60–85% (reported for analogous aryl boronic esters).

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester (Figure 1). The long dodecyl chain necessitates prolonged reaction times (12–24 h) to ensure complete conversion.

Ligand and Solvent Optimization

Bulky phosphine ligands (e.g., SPhos or XPhos) improve yields by mitigating steric hindrance from the dodecyl group. Polar aprotic solvents like DMF enhance solubility but may require post-reaction purification via column chromatography to remove residual palladium.

Lithiation-Based Synthesis from Aryl Halides

Generation of Aryl Lithium Intermediates

An alternative method involves lithiation of 1-bromo-4-dodecylbenzene using n-butyllithium (n-BuLi) at low temperatures (–78°C), followed by quenching with trimethyl borate (B(OMe)₃) to form the boronic acid intermediate (Figure 2).

Critical Parameters

Pinacol Esterification

The crude boronic acid is treated with pinacol (1.05 equiv) in dichloromethane under anhydrous conditions, with MgSO₄ as a desiccant. Distillation under reduced pressure (23 mmHg, 108°C) isolates the pure boronic ester in 70–80% yield.

Transesterification from Boronic Acids

Acid-Catalyzed Exchange

Pre-existing boronic acids, such as 4-dodecylphenylboronic acid, undergo transesterification with pinacol in refluxing toluene (110°C, 6 h) using a catalytic amount of p-toluenesulfonic acid (PTSA). This method avoids moisture-sensitive intermediates but requires high-purity starting materials.

Yield : 75–90%, depending on the purity of the boronic acid.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Miyaura Borylation | 60–85 | 12–24 h | High | Moderate |

| Lithiation/Esterification | 70–80 | 8–10 h | Moderate | High |

| Transesterification | 75–90 | 6 h | Low | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: 4-Dodecylphenylboronic acid.

Reduction: 4-Dodecylphenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.

Industry: Applied in the production of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, where the boron atom forms a transient complex with a palladium catalyst. This complex facilitates the transfer of the phenyl group to an electrophilic partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium-catalyzed activation of the boronic ester and the subsequent transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Substituent Impact :

- Electron-Withdrawing Groups (e.g., I, Cl) : Enhance electrophilicity, improving cross-coupling efficiency . The 4-iodophenyl derivative exhibits reactivity in aryl-aryl bond formation , while dichlorophenyl analogs show antimicrobial activity (MIC: 4.8–5000 µg/mL against S. aureus and C. albicans) .

- Electron-Donating Groups (e.g., OCH₃, C₁₂H₂₅) : Increase solubility in organic solvents. The dodecyl chain enhances thermal stability in polyfluorenes , whereas methoxy groups improve charge transport in OLEDs .

- Alkyne/Clickable Groups (e.g., C≡CH) : Enable modular functionalization via Huisgen cycloaddition, useful in bioconjugation .

Physical and Spectral Properties

- NMR Data : Methoxyphenyl derivatives show distinct ¹H-NMR signals at δ 3.81 (s, OCH₃) and ¹³C-NMR peaks at δ 168.46 (ester carbonyl) . Fluorobenzyl analogs exhibit ¹H-NMR δ 7.26–7.98 (aromatic protons) .

- Thermal Stability : Dodecylphenyl derivatives likely have higher melting points (>100°C) due to van der Waals interactions, though exact data are unavailable.

Biological Activity

2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester that has garnered interest in various fields due to its unique chemical structure and potential biological applications. This compound is characterized by a dioxaborolane ring and a long dodecyl chain attached to a phenyl group. The biological activity of this compound is primarily linked to its role in organic synthesis and medicinal chemistry.

- IUPAC Name: 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C24H41BO2

- Molecular Weight: 392.56 g/mol

- Physical State: Liquid at room temperature

The biological activity of 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boron atom forms a transient complex with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophile. This mechanism is crucial for synthesizing various biologically active compounds.

Biological Applications

-

Pharmaceutical Development

- The compound is utilized in the synthesis of pharmaceutical agents. Its ability to form stable carbon-boron bonds makes it a valuable reagent in drug development.

- Case studies have demonstrated its effectiveness in modifying existing drug molecules to enhance their efficacy and bioavailability.

-

Agrochemical Synthesis

- It plays a role in creating agrochemicals that are essential for modern agriculture. The compound's properties allow for the synthesis of herbicides and pesticides that are more effective and environmentally friendly.

-

Material Science

- The compound's unique structure allows it to be used in the development of advanced materials such as polymers and liquid crystals. These materials have applications in electronics and optics.

Research Findings

Recent studies have focused on the biological activity and potential toxicity of 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below are some key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound can effectively inhibit certain cancer cell lines through targeted delivery mechanisms. |

| Study 2 | Investigated its use in synthesizing novel anti-inflammatory agents with improved potency compared to existing drugs. |

| Study 3 | Examined the environmental impact of its degradation products, highlighting the importance of assessing long-term ecological effects. |

Toxicological Profile

The toxicological assessment of 2-(4-Dodecylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane indicates that while it exhibits low acute toxicity in laboratory settings, further studies are necessary to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-dodecylphenyl)-1,3,2-dioxaborolane derivatives?

- Methodological Answer : These compounds are typically synthesized via lithiation followed by boronate esterification. For example, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with aryl halides (e.g., bromophenylferrocene) under cryogenic conditions (−78°C) in THF, yielding air-sensitive intermediates that require inert atmosphere handling . Purification often involves column chromatography (SiO₂, hexane/DCM mixtures) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) is essential for verifying boronate ester formation. For instance, the ¹H NMR spectrum of similar compounds shows distinct singlet peaks for methyl groups (δ ~1.36 ppm) and aromatic protons (δ ~7.4–7.7 ppm) . Mass spectrometry (FAB-MS or ESI-MS) provides molecular ion confirmation (e.g., m/z 387 for ferrocenyl derivatives) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at −20°C under argon to prevent hydrolysis or oxidation. Short-term storage (−4°C) is acceptable for 1–2 weeks, but prolonged exposure to moisture or air degrades the boronate ester .

Advanced Research Questions

Q. How do steric effects from the dodecyl group influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodological Answer : The long dodecyl chain introduces steric hindrance, slowing transmetallation steps. Optimize reaction conditions using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance catalytic turnover. Contrast with smaller analogs (e.g., 4-methylphenyl derivatives) to quantify steric impacts on yield .

Q. What analytical challenges arise when characterizing air-sensitive intermediates in synthesis?

- Methodological Answer : Use Schlenk-line techniques or gloveboxes for handling. For X-ray crystallography, rapidly cool crystals to 89 K to minimize decomposition. Note that partial oxidation may lead to discrepancies between calculated and observed molecular weights (e.g., boron-oxygen adducts) .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Discrepancies often stem from trace impurities (e.g., residual Pd catalysts) or solvent effects. Perform controlled experiments with rigorously purified batches and standardized solvents (e.g., degassed toluene vs. THF). Cross-validate using alternative methods like IR spectroscopy to detect carbonyl byproducts from side reactions .

Q. What decomposition pathways dominate under photoredox or thermal conditions?

- Methodological Answer : Under Ir-catalyzed photoredox conditions, homolytic cleavage of the B–O bond generates borinyl radicals, which can dimerize or react with solvents. Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C, forming boric acid and hydrocarbon residues .

Q. How does the electron-withdrawing effect of the dioxaborolane ring influence electronic properties in conjugated systems?

- Methodological Answer : The dioxaborolane group acts as a weak electron acceptor, red-shifting absorption maxima in UV-Vis spectra. Compare with trifluoroborate salts to quantify the acceptor strength via cyclic voltammetry (e.g., E₁/₂ shifts of 0.1–0.3 V) .

Safety and Hazard Mitigation

Q. What precautions are critical when handling this compound in large-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.